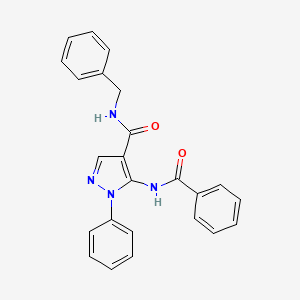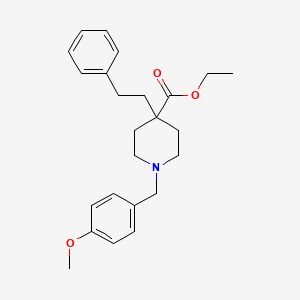
ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate, also known as MEP, is a novel synthetic compound that has gained attention in the field of pharmacology due to its potential therapeutic applications. MEP belongs to the class of piperidinecarboxylate compounds and is known for its potent analgesic and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is not yet fully understood. However, it is believed that ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate exerts its analgesic and anti-inflammatory effects by modulating the activity of various neurotransmitters and cytokines involved in pain and inflammation. ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the release of anti-inflammatory cytokines such as IL-10.
Biochemical and Physiological Effects:
ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to produce potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has also been shown to possess anti-cancer properties. However, the exact biochemical and physiological effects of ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate are not yet fully understood.
Advantages and Limitations for Lab Experiments
One of the major advantages of ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is its potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has also been shown to possess anti-cancer properties, making it a potential candidate for cancer therapy. However, one of the major limitations of ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is its complex synthesis method, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for the research on ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate and its biochemical and physiological effects. Furthermore, more studies are needed to investigate the potential therapeutic applications of ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate in the treatment of pain, inflammation, and cancer.
Scientific Research Applications
Ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. Several studies have reported that ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate exhibits potent analgesic and anti-inflammatory effects in animal models of acute and chronic pain. Additionally, ethyl 1-(4-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has also been shown to possess anti-cancer properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-3-28-23(26)24(14-13-20-7-5-4-6-8-20)15-17-25(18-16-24)19-21-9-11-22(27-2)12-10-21/h4-12H,3,13-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDJONZTKHOITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)OC)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3438689.png)
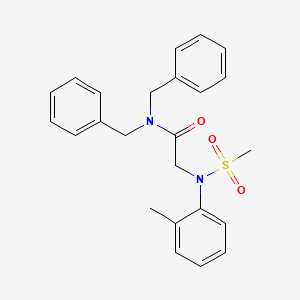
![2-nitro-1-(phenylthio)-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B3438708.png)
![2-[(2-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-2-oxoethyl)thio]benzoic acid](/img/structure/B3438727.png)

![4-bromo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3438738.png)
![diethyl 2,2'-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate](/img/structure/B3438743.png)
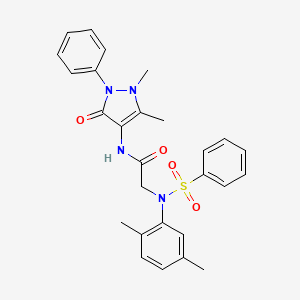
![2-[(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3438765.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3438781.png)
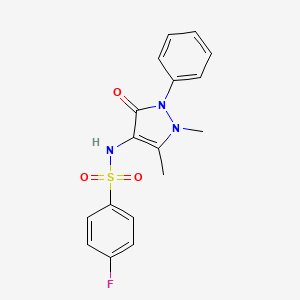
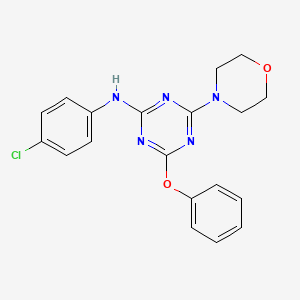
![2,4-dibromo-6-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B3438798.png)
